molecular formula C31H32Cl2N2S B12693368 Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dihydrochloride, hydrate CAS No. 121943-08-6

Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dihydrochloride, hydrate

Cat. No.: B12693368
CAS No.: 121943-08-6
M. Wt: 535.6 g/mol
InChI Key: SPWAHYAHNKOMBG-UHFFFAOYSA-N
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Description

Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperazine ring and a dibenzo(b,f)thiepin moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dihydrochloride, hydrate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dibenzo(b,f)thiepin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo(b,f)thiepin structure.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Formation of the Final Compound: The final step involves the coupling of the dibenzo(b,f)thiepin moiety with the piperazine ring, followed by purification and crystallization to obtain the dihydrochloride hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dihydrochloride, hydrate is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(2-chloro-8-ethoxy-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-, (2Z)-2-butenedioate (1:1)
  • Piperazine, 1-[2-[(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy]ethyl]-, (2Z)-2-butenedioate (1:2)

Uniqueness

Compared to similar compounds, Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dihydrochloride, hydrate stands out due to its unique combination of the dibenzo(b,f)thiepin moiety and the piperazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

121943-08-6

Molecular Formula

C31H32Cl2N2S

Molecular Weight

535.6 g/mol

IUPAC Name

1-benzhydryl-4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine;dihydrochloride

InChI

InChI=1S/C31H30N2S.2ClH/c1-3-11-24(12-4-1)31(25-13-5-2-6-14-25)33-21-19-32(20-22-33)28-23-26-15-7-9-17-29(26)34-30-18-10-8-16-27(28)30;;/h1-18,28,31H,19-23H2;2*1H

InChI Key

SPWAHYAHNKOMBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)C(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl

Origin of Product

United States

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